Guanidine, N,N-dioctyl-, acetate (1:1)
Overview
Description
Guanidine, N,N-dioctyl-, acetate (1:1) is a derivative of guanidine, a compound known for its strong basicity and versatile applications in various fields This particular derivative features two octyl groups attached to the nitrogen atoms of the guanidine core, paired with an acetate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For N,N-dioctylguanidine, the starting materials include octylamine and a guanidine precursor such as S-methylisothiourea. The reaction proceeds under mild conditions, often in the presence of a base like sodium hydroxide, to yield the desired guanidine derivative.
Industrial Production Methods
Industrial production of guanidine derivatives, including N,N-dioctylguanidine, often employs large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N,N-dioctyl-, acetate (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where the acetate ion can be replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with careful control of temperature and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N-dioctylguanidine can yield N,N-dioctylguanidine N-oxide, while reduction can produce N,N-dioctylamine.
Scientific Research Applications
Guanidine, N,N-dioctyl-, acetate (1:1) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring strong bases.
Biology: The compound can act as a protein denaturant, aiding in the study of protein structures and functions.
Medicine: Guanidine derivatives are explored for their potential therapeutic effects, including antiviral and antibacterial properties.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of guanidine, N,N-dioctyl-, acetate (1:1) involves its strong basicity and ability to form stable complexes with various substrates. The guanidine group can enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and interact with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N,N-dioctylguanidine hydrochloride: Similar structure but with a chloride counterion.
N,N-dioctylguanidine sulfate: Features a sulfate counterion instead of acetate.
N,N-dioctylguanidine nitrate: Contains a nitrate counterion.
Uniqueness
Guanidine, N,N-dioctyl-, acetate (1:1) is unique due to its specific counterion, which can influence its solubility, reactivity, and interaction with other molecules. The acetate ion provides distinct properties compared to other counterions, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
acetic acid;1,1-dioctylguanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N3.C2H4O2/c1-3-5-7-9-11-13-15-20(17(18)19)16-14-12-10-8-6-4-2;1-2(3)4/h3-16H2,1-2H3,(H3,18,19);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZKZDGKAYBNNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=N)N.CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90765737 | |
Record name | Acetic acid--N,N-dioctylguanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90765737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114174-41-3 | |
Record name | Acetic acid--N,N-dioctylguanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90765737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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